Methyl 5-(3,4-dimethoxybenzoyl)oxy-1-methylpyrazole-3-carboxylate
Overview
Description
Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a carboxylate ester, as well as a benzoyloxy group with methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3,4-dimethoxybenzoyl)oxy-1-methylpyrazole-3-carboxylate typically involves multiple steps. One common approach is the condensation of 3,4-dimethoxybenzoic acid with a suitable pyrazole derivative under esterification conditions. This reaction often requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzoyl moiety can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(3,4-dimethoxybenzoyl)oxy-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it could inhibit enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3,4-dimethoxybenzoyl)oxy]-3-methoxybenzoate
- 3,4-Dihydroxy-5-methoxybenzoic acid
Uniqueness
Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both methoxy and benzoyloxy groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
methyl 5-(3,4-dimethoxybenzoyl)oxy-1-methylpyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-17-13(8-10(16-17)15(19)22-4)23-14(18)9-5-6-11(20-2)12(7-9)21-3/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEDIALJSCLBSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)OC(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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